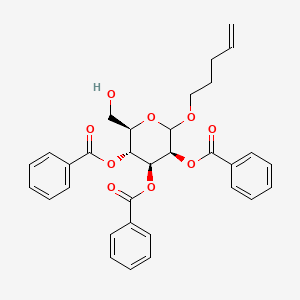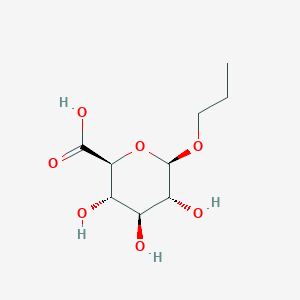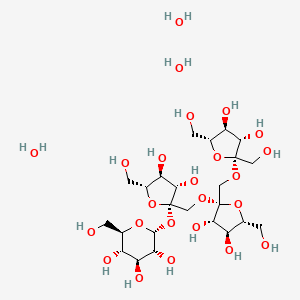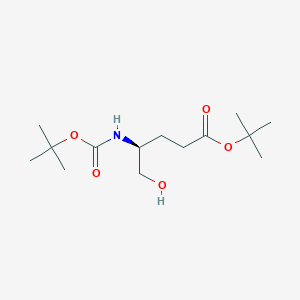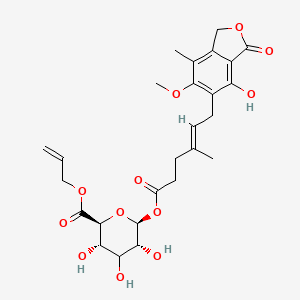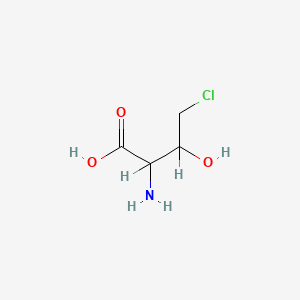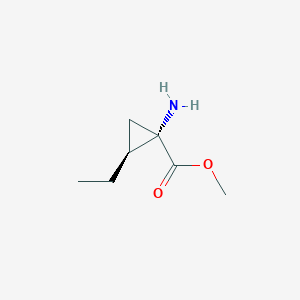
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester" belongs to the class of ergoline derivatives, a group of compounds derived from the ergot alkaloids and known for their diverse biological activities.
Synthesis Analysis
The synthesis of ergoline derivatives often involves complex organic reactions. Marzoni et al. (1988) describe the [14C]-labeling of a closely related compound, highlighting the steps involved in introducing the carboxyl group into the ergoline nucleus, a key aspect in the synthesis of these compounds (Marzoni, Wheeler, & Garbrecht, 1988).
Molecular Structure Analysis
The molecular structure of ergoline derivatives is characterized by the ergoline nucleus. The specific arrangement of atoms and functional groups in these molecules significantly influences their biological activity. Studies like that of Marzoni et al. (1987) highlight the importance of various substituents in determining receptor affinity, which is directly related to the molecular structure (Marzoni, Garbrecht, Fludzinski, & Cohen, 1987).
Chemical Reactions and Properties
Ergoline derivatives undergo various chemical reactions, including esterification and complex rearrangements. Shiina et al. (2002) describe a new condensation reaction for synthesizing carboxylic esters, which could be applicable to the synthesis of ergoline esters (Shiina, Ibuka, & Kubota, 2002).
Physical Properties Analysis
The physical properties of ergoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their handling and application. These properties are often determined using techniques like X-ray diffraction, as demonstrated by Acar et al. (2017) in their study of a related molecule (Acar, Yilmaz, Çalışkan, & Cukurovalı, 2017).
Aplicaciones Científicas De Investigación
Biotechnological Routes from Biomass
Research indicates that carboxylic acids and their derivatives, such as esters, play significant roles in the development of biotechnological routes for producing valuable chemicals from biomass. Lactic acid, a hydroxycarboxylic acid, can be converted into various chemicals including esters through biotechnological processes, highlighting the potential for sustainable production methods for carboxylic acid derivatives from renewable resources (Gao, Ma, & Xu, 2011).
Anticancer Agents
Cinnamic acid derivatives, which share a core structural motif with many ergoline derivatives, have been studied for their anticancer potentials. These compounds' chemical flexibility allows for the development of traditional and synthetic antitumor agents, suggesting that structurally complex esters like 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester could also have applications in medicinal research for cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Enzymatic Hydrolysis and Biocatalysis
Carboxylic Ester Hydrolases (CEHs) catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, a fundamental reaction in both synthetic and degradation pathways of esters. The wide variety of CEHs, their substrate specificity, and their industrial applications in processes ranging from bioremediation to the synthesis of pharmaceutical intermediates illustrate the broad utility of esters in biotechnological applications (Oh, Kim, & Kim, 2019).
Polyphenolic Esters and Therapeutics
Caffeic acid phenethyl ester (CAPE), a bioactive polyphenolic ester, shows a wide range of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective effects. This underscores the potential therapeutic applications of complex esters in treating various conditions and diseases, pointing towards a research avenue that compounds like 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester could also follow (Murtaza et al., 2014).
Xylan Derivatives and Biopolymers
The chemical modification of xylan into ethers and esters demonstrates the potential of using carbohydrate-derived esters in creating new materials with specific properties. This area of research is relevant for understanding how esterification can be used to modify natural polymers for various applications, suggesting a potential interest in exploring derivatives of complex molecules like ergolines for similar purposes (Petzold-Welcke et al., 2014).
Propiedades
IUPAC Name |
methyl (6aR,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13?,15-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACRGBGBDYCBKO-RJPUVWTNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72821-79-5 |
Source


|
| Record name | 6-(2-PROPENYL)-ERGOLINE-8-CARBOXYLIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

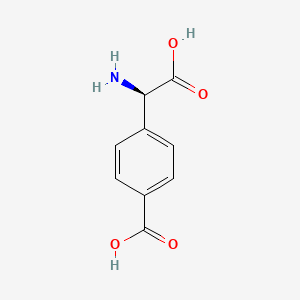
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
